osteopontin

Cancer Diagnostics Hepatocellular Carcinoma Biomarker Validation

Osteopontin (OPN, CAS 106441-73-0), also known as Secreted Phosphoprotein 1 (SPP1) or Bone Sialoprotein 1 (BSP-1), is a highly phosphorylated, acidic extracellular matrix protein and cytokine belonging to the SIBLING (Small Integrin-Binding Ligand, N-linked Glycoprotein) family. It is characterized by a conserved RGD integrin-binding motif and polyaspartic acid sequences that mediate hydroxyapatite binding, with a molecular weight typically ranging from 44-70 kDa depending on the degree of post-translational glycosylation and phosphorylation.

Molecular Formula C17H22O2
Molecular Weight 0
CAS No. 106441-73-0
Cat. No. B1167477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameosteopontin
CAS106441-73-0
Molecular FormulaC17H22O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteopontin (CAS 106441-73-0) Technical Reference for Scientific Procurement and Research Applications


Osteopontin (OPN, CAS 106441-73-0), also known as Secreted Phosphoprotein 1 (SPP1) or Bone Sialoprotein 1 (BSP-1), is a highly phosphorylated, acidic extracellular matrix protein and cytokine belonging to the SIBLING (Small Integrin-Binding Ligand, N-linked Glycoprotein) family [1]. It is characterized by a conserved RGD integrin-binding motif and polyaspartic acid sequences that mediate hydroxyapatite binding, with a molecular weight typically ranging from 44-70 kDa depending on the degree of post-translational glycosylation and phosphorylation [2]. OPN plays a central role in bone remodeling, immune regulation, cell adhesion and migration, inflammation, and tissue repair, and its aberrant expression is strongly implicated in cancer progression, fibrosis, and autoimmune pathology [3].

Why Osteopontin (CAS 106441-73-0) Cannot Be Substituted by Related SIBLING Proteins in Research and Assay Development


Osteopontin exhibits distinct tissue-specific expression patterns, post-translational modification profiles, and functional roles that differentiate it from other SIBLING family members such as Bone Sialoprotein (BSP) and Dentin Matrix Protein-1 (DMP1), rendering generic substitution invalid for research applications. In rat dentin and bone, OPN is almost absent from primary dentin (PD) but clearly observed in reactionary dentin (RD), whereas BSP is consistently seen in RD but not PD, and DMP1 expression in RD is lower than in PD [1]. Quantitatively, the relative levels of OPN and BSP in bovine dentin are less than one-tenth of their levels in bone, a tissue-specific disparity significantly larger than that observed for osteonectin or bone Gla protein [2]. Furthermore, immunohistochemical studies demonstrate that OPN and BSP are both localized ahead of the mineralization front during bone formation, while osteocalcin and osteonectin are present only in fully mineralized matrix, indicating temporally and spatially distinct functional roles [3]. These comparative data establish that OPN's localization, expression magnitude, and functional context cannot be replicated by other in-class proteins, necessitating OPN-specific reagents for accurate experimental outcomes.

Quantitative Differentiation Evidence for Osteopontin (CAS 106441-73-0) Versus Comparable Biomarkers and Family Proteins


Comparative Diagnostic Accuracy: Osteopontin vs Alpha-Fetoprotein for Hepatocellular Carcinoma Detection

In a meta-analysis of seven studies evaluating diagnostic performance for hepatocellular carcinoma (HCC), plasma osteopontin (OPN) demonstrated superior sensitivity compared to alpha-fetoprotein (AFP). OPN exhibited a pooled sensitivity of 0.86 (95% CI: 0.79–0.91) versus AFP's 0.66 (95% CI: 0.53–0.76), representing a 20 percentage-point advantage [1]. OPN also showed a higher area under the curve (AUC) of 0.92 compared to AFP's 0.87 [1]. However, AFP retained higher specificity at 0.95 (95% CI: 0.87–0.98) versus OPN's 0.86 (95% CI: 0.69–0.94) [1]. These quantitative differences highlight OPN's complementary diagnostic value and potential superiority in early-stage HCC screening, where sensitivity is critical [2].

Cancer Diagnostics Hepatocellular Carcinoma Biomarker Validation

Tissue-Specific Quantitative Expression: Osteopontin vs Bone Sialoprotein in Dentin and Bone

Immunochemical quantification in bovine tissues revealed that the relative levels of osteopontin (OPN) in dentin are less than one-tenth of the levels observed in bone, a tissue-specific disparity that is significantly larger than that for osteonectin or bone Gla protein [1]. While this study simultaneously quantified bone sialoprotein (BSP), showing similarly low dentin levels relative to bone, OPN and BSP display distinct spatial and temporal expression patterns during development and repair. In rat molars, OPN is almost absent from primary dentin (PD) but clearly observed in reactionary dentin (RD), whereas BSP is consistently present in RD but not PD, and DMP-1 and DSP expression levels in RD are lower than in PD [2]. These data demonstrate that even within the same tissue, OPN exhibits a unique, injury-responsive expression profile distinct from other SIBLING proteins [3].

Bone Biology Mineralized Tissue Extracellular Matrix

Functional Requirement in Spinal Cord Injury: Osteopontin Knockout vs Wild-Type Phenotype

In a controlled murine spinal cord contusion injury model, osteopontin (OPN) knock-out (KO) mice exhibited significantly worse functional outcomes compared to wild-type (WT) controls. At 6 weeks post-injury, KO mice showed significantly worse Basso Mouse Scale (BMS) locomotor scores than WT mice [1]. Histological analysis revealed that KO mice had a significantly reduced area of spared white matter and fewer neuronal-specific nuclear protein-positive neurons in the spinal cord surrounding the impact site [1]. At the molecular level, RT-PCR at 24 hours post-injury indicated that KO mice expressed significantly less Bcl-2, tumor necrosis factor-α, interleukin-1β, and interleukin-6 mRNA compared to WT controls, suggesting that OPN is required for an appropriate inflammatory and neuroprotective response [1].

Neuroinflammation Spinal Cord Injury Knockout Phenotype

Recombinant OPN Species Cross-Reactivity: Sequence Identity Limitations for Assay Selection

Mature rat osteopontin shares only 79%, 62%, and 50% amino acid sequence identity with mouse, human, and bovine OPN, respectively [1]. This limited sequence conservation has direct implications for experimental design and reagent selection. Human recombinant OPN produced in HEK293 cells exhibits a calculated molecular mass of 32 kDa but migrates as approximately 55-65 kDa protein bands in Western blotting under reducing conditions due to extensive glycosylation [2]. Commercially available recombinant human OPN with His-tag is supplied lyophilized with ≥92% purity and endotoxin levels verified at ≤1.0 EU/μg protein, ensuring consistency and reproducibility across applications . In contrast, recombinant bovine and human OPN generated in Chlamydomonas reinhardtii exhibit bioactivities similar to bovine milk OPN when assessed in mouse pups fed OPN-deficient milk, demonstrating species-specific functional validation is essential [3].

Recombinant Protein Species Cross-Reactivity Assay Development

Post-Translational Modification-Dependent Bioactivity: Phosphorylation Requirement for Bone Resorption

In vitro bone resorption assays demonstrate that post-translational phosphorylation of osteopontin is required for stimulating osteoclast-mediated bone resorption, whereas osteoclast adhesion to OPN-coated surfaces occurs independently of phosphorylation status [1]. This functional dichotomy has direct implications for selecting recombinant OPN sources with defined phosphorylation states. Native OPN contains up to 26 potential Ser/Thr phosphorylation sites and undergoes tissue-specific modification by O- and N-glycosylation, sulfation, phosphorylation, and transglutamination, resulting in detection at 45-75 kDa [2]. The requirement of phosphorylation for full bioactivity distinguishes OPN from other SIBLING proteins such as BSP, where phosphorylation status may confer different functional properties [3]. Commercially, HEK293-expressed human recombinant OPN with bacterial endotoxins ≤0.1 ng/μg is available for cell biology applications requiring defined phosphorylation states .

Bone Metabolism Post-Translational Modification Osteoclast Biology

Thrombin Cleavage-Dependent Functional Switching: OPN Fragment Generation Distinguishes Biological Activity

Osteopontin undergoes site-specific cleavage by thrombin, exposing a cryptic integrin-binding motif (SVVYGLR in human) that is masked in full-length OPN [1]. This thrombin-cleaved fragment (OPN-R) exhibits distinct biological activities from full-length OPN, including enhanced inflammatory and migratory signaling [2]. This functional switch distinguishes OPN from closely related SIBLING proteins such as BSP and DMP1, which are not subject to this specific thrombin-mediated activation mechanism. Patent literature describes therapeutic antibodies that specifically inhibit thrombin cleavage of OPN or block the activity of thrombin cleavage fragments, targeting the unique OPN-R and OPN-CTF fragments that interact with integrins and other cellular receptors [3]. Elevated levels of thrombin-cleaved OPN fragments are associated with inflammatory disorders and tumor progression, but not all OPN detection assays can distinguish between full-length and cleaved forms [3].

Proteolytic Processing Inflammation Tumor Microenvironment

Evidence-Based Research and Industrial Applications for Osteopontin (CAS 106441-73-0)


Hepatocellular Carcinoma Biomarker Discovery and Diagnostic Assay Development

Osteopontin is a validated plasma biomarker for hepatocellular carcinoma (HCC) with a pooled sensitivity of 0.86 and AUC of 0.92 in meta-analysis, outperforming alpha-fetoprotein in early detection scenarios [7]. Plasma OPN concentrations correlate significantly with liver fibrosis stage, portal hypertension, and HCC presence, enabling development of OPN-based ELISA or multiplex immunoassays for non-invasive liver disease staging and cancer surveillance [8]. Research applications include evaluating OPN as a standalone or complementary biomarker with AFP, as studies demonstrate that OPN and AFP combination may improve diagnostic accuracy [7].

Bone and Mineralized Tissue Research Requiring SIBLING-Specific Detection

OPN exhibits unique spatial and temporal expression patterns in bone and dentin that distinguish it from other SIBLING proteins. OPN is localized ahead of the mineralization front during bone formation, whereas osteocalcin and osteonectin are restricted to fully mineralized matrix [7]. In dentin, OPN is almost absent from primary dentin but clearly observed in reactionary dentin, a pattern distinct from BSP and DMP1 [8]. These differences necessitate OPN-specific antibodies and detection reagents for immunohistochemistry, Western blotting, and in situ hybridization in studies of bone remodeling, tooth development, and mineralized tissue repair.

Neuroinflammation and Spinal Cord Injury Preclinical Models

OPN knockout mice exhibit significantly worse locomotor recovery, reduced spared white matter, and lower expression of neuroprotective cytokines (Bcl-2, TNF-α, IL-1β, IL-6) following spinal cord contusion injury compared to wild-type controls, establishing OPN as a critical mediator of the neuroprotective inflammatory response [7]. This phenotype supports the use of recombinant OPN or OPN-derived peptides (e.g., pro-regenerative OPN fragments) in preclinical spinal cord injury and neurodegeneration models, as described in patent literature for methods promoting neuronal outgrowth using OPN fragments optionally combined with IGF1 or BDNF [8].

Tumor Microenvironment and Metastasis Studies

Aberrant OPN expression contributes to tumor initiation, progression, metastasis, and drug resistance across multiple cancer types including breast, prostate, lung, and colorectal cancers [7]. The thrombin-cleaved OPN-R fragment exposes a cryptic integrin-binding motif (SVVYGLR in human) that enhances cell migration and invasion, distinguishing OPN from other extracellular matrix proteins [8]. Research applications include using recombinant full-length versus thrombin-cleaved OPN to dissect fragment-specific signaling in tumor cell migration assays, as well as evaluating OPN as a therapeutic target using antibodies that specifically inhibit thrombin cleavage or block integrin binding to OPN fragments [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for osteopontin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.